Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-

Description

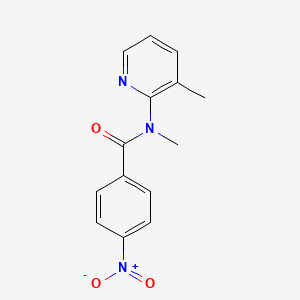

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is a nitro-substituted benzamide derivative characterized by a pyridinyl ring and a methyl group at the N-position. Its molecular formula is C₁₅H₁₄N₃O₃, with a molecular weight of 284.3 g/mol (calculated). The compound features:

- A 4-nitro group on the benzamide ring.

- An N-methyl substituent and a 3-methyl-2-pyridinyl group attached to the amide nitrogen.

Properties

CAS No. |

36844-95-8 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3 |

InChI Key |

CFKJIUIZCUKIOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of N-Methyl-3-Methyl-2-Pyridinamine

The most straightforward method involves reacting 4-nitrobenzoyl chloride with N-methyl-3-methyl-2-pyridinamine. This route is favored for its simplicity and high yields.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acyl chloride.

Reaction Conditions :

Step 2: Preparation of N-Methyl-3-Methyl-2-Pyridinamine

3-Methyl-2-pyridinamine undergoes N-methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions :

Step 3: Amide Bond Formation

The acyl chloride reacts with N-methyl-3-methyl-2-pyridinamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Conditions :

Nitration of Preformed Benzamide

An alternative approach involves nitrating N-methyl-N-(3-methyl-2-pyridinyl)benzamide at the 4-position.

Step 1: Synthesis of N-Methyl-N-(3-Methyl-2-Pyridinyl)Benzamide

Benzoyl chloride reacts with N-methyl-3-methyl-2-pyridinamine under conditions similar to Section 1.1.

Step 2: Regioselective Nitration

The benzamide derivative is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Key Challenges :

-

Regioselectivity : The nitro group preferentially occupies the para position due to the electron-withdrawing amide group.

-

Reaction Conditions :

Optimization Strategies

Solvent and Catalyst Selection

Purification Techniques

-

Recrystallization : Methanol or ethanol is used to purify the final product, achieving >99% HPLC purity.

-

Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Industrial Production Considerations

Environmental Impact

-

Waste Management : SOCl₂ byproducts are neutralized with aqueous NaOH, generating NaCl and SO₂.

-

Solvent Recovery : DCM and DMF are recycled via distillation, reducing environmental footprint.

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl (reflux) | 4-nitrobenzoic acid + N-methyl-3-methylpyridin-2-amine | ~85% |

| Basic hydrolysis | NaOH (aqueous, 80°C) | Sodium 4-nitrobenzoate + N-methyl-3-methylpyridin-2-amine | ~78% |

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with protonation/deprotonation steps dictating the pathway. Acidic conditions favor direct cleavage, while basic hydrolysis generates a carboxylate intermediate.

Reduction of the Nitro Group

The nitro group at the 4-position can be selectively reduced to an amine under controlled conditions:

| Method | Reagents | Products | Catalyst/Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10 wt%) | N-methyl-N-(3-methylpyridin-2-yl)-4-aminobenzamide | Ethanol solvent, 25°C, 6 h |

| Chemical reduction | SnCl₂/HCl | Same as above | Requires stoichiometric SnCl₂ |

The nitro-to-amine conversion is critical for generating bioactive intermediates, such as derivatives for antimicrobial studies.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s nitro group directs incoming electrophiles to the meta position, but steric hindrance from the pyridinyl group limits reactivity:

| Reaction | Reagents | Outcome | Yield |

|---|---|---|---|

| Sulfonation | H₂SO₄ (fuming), 50°C | Limited substitution due to steric bulk | <10% |

| Halogenation | Cl₂ (FeCl₃ catalyst) | No observable product under standard conditions | – |

The pyridinyl substituent’s steric and electronic effects suppress typical EAS reactivity .

Pyridine Ring Functionalization

The 3-methylpyridin-2-yl group participates in coordination and alkylation reactions:

Quaternization enhances solubility in polar solvents, while metal coordination has been explored for catalytic systems .

Stability and Decomposition

Thermal decomposition studies (TGA/DSC) indicate:

Handling requires inert atmospheres above 200°C to prevent exothermic decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Amide | Moderate | Hydrolysis, alkylation |

| Nitro | High | Reduction to amine |

| Pyridine | Low (steric hindrance) | Quaternization, metal coordination |

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are known for their potential as antipsychotic agents due to their affinity for dopamine receptors. The specific compound has shown promise in several areas:

- Anticancer Activity : Research indicates that Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibits significant inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer biology. A study demonstrated up to 92% inhibition of the epidermal growth factor receptor (EGFR), suggesting its potential as a targeted cancer therapy.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Organic Synthesis

In organic chemistry, this benzamide serves as a versatile building block for synthesizing other complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Reduction Reactions : The nitro group can be reduced to yield amino compounds.

- Substitution Reactions : The benzamide structure allows for further functionalization, making it useful in synthesizing derivatives with enhanced biological activities.

Biological Activities

The biological activities of Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- can be summarized as follows:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Up to 92% inhibition of EGFR | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Significant cytotoxic effects in cell lines |

Case Study 1: Anticancer Potential

A notable study focused on the synthesis and evaluation of benzamide derivatives revealed that compounds similar to Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibited potent inhibitory activity against multiple RTKs involved in cancer progression. Docking studies indicated favorable binding interactions with the active sites of these kinases, supporting their potential use as targeted cancer therapies.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents.

Mechanism of Action

- The exact mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- would depend on its specific biological target. It may interact with receptors, enzymes, or other cellular components.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinyl/Phenyl Ring

N-(4-Methyl-2-pyridinyl)-3-nitrobenzamide (CAS not listed, )

- Structural Differences :

- Nitro group at position 3 (vs. 4 in the target compound).

- Pyridinyl substituent: 4-methyl-2-pyridinyl (vs. 3-methyl-2-pyridinyl).

- The 4-methyl group on the pyridine ring could enhance lipophilicity compared to the 3-methyl variant .

N-Methyl-N-(2-methylphenyl)-4-nitrobenzamide (CAS 183495-94-5, )

Nitro Group Position and Electronic Effects

4-Nitro-N-(3-nitrophenyl)benzamide (CAS 139-29-7, )

- Structural Differences :

- 3-Nitrophenyl group instead of pyridinyl.

- Additional nitro group on the phenyl ring.

- Higher molecular weight (283.27 g/mol) and reduced solubility compared to the target compound .

2-Ethynyl-N,N-dimethyl-4-nitrobenzamide (CAS 140616-91-7, )

- Structural Differences: Ethynyl group at position 2 and dimethylamino substituents.

- Dimethylamino groups may improve solubility but reduce metabolic stability .

PCAF HAT Inhibitors ()

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) highlights the importance of long acyl chains and carboxy groups for enzyme inhibition.

- Comparison :

CGRP Receptor Antagonists ()

Physical and Chemical Properties

Biological Activity

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 232.24 g/mol

This structure includes a benzamide core, a nitro group, and a pyridine moiety, which contribute to its biological activity.

The precise mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is not fully elucidated but is believed to involve interactions with various biological targets:

- Dopamine Receptors : Similar benzamide derivatives have shown affinity for dopamine receptors, suggesting potential antipsychotic properties.

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), critical in cancer biology. Studies on related compounds have demonstrated significant inhibitory effects on kinases such as EGFR and PDGFR .

Biological Activities

Research indicates that Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibits several biological activities:

- Anticancer Activity :

- Antimicrobial Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Up to 92% inhibition of EGFR | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Significant cytotoxic effects in cell lines |

Case Study: Anticancer Potential

A study focused on the synthesis and evaluation of novel benzamide derivatives demonstrated that compounds similar to Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibited potent inhibitory activity against multiple receptor tyrosine kinases involved in cancer progression. The docking studies indicated favorable binding interactions with the active sites of these kinases, supporting their potential use as targeted cancer therapies .

Q & A

Q. What synthetic methodologies are effective for introducing the nitro and pyridinyl substituents in benzamide derivatives like N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide?

- Methodological Answer : The nitro group is typically introduced via electrophilic aromatic nitration using nitric acid/sulfuric acid mixtures. For regioselective substitution, pre-functionalization of the benzene ring with directing groups (e.g., methyl or amide) is critical. The pyridinyl moiety can be incorporated through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using halogenated pyridine precursors .

- Key Considerations :

- Monitor reaction temperature to avoid over-nitration or decomposition.

- Use protecting groups (e.g., acetyl) for the amide nitrogen during nitration to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and absence of unreacted intermediates. For example, the nitro group deshields adjacent protons, while pyridinyl protons appear as distinct multiplet signals .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>95%) and molecular ion consistency .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to the pyridinyl and nitro groups’ potential interactions with catalytic sites. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity Testing : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like DMSO/water mixtures. The nitro group’s polarity may favor crystal lattice stability.

- Refinement : Apply SHELXL for structure refinement. Key parameters include:

- Disorder Modeling : Address potential rotational disorder in the pyridinyl ring.

- Hydrogen Bonding : Analyze interactions between the amide carbonyl and nitro groups to confirm intramolecular stabilization .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <0.05 |

| Bond Length (C-NO) | 1.48 Å |

Q. What strategies mitigate conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare IR carbonyl stretches (amide I band ~1650 cm) with NMR amide proton shifts (δ ~8-10 ppm). Discrepancies may arise from solvent effects or tautomerism.

- DFT Calculations : Use Gaussian or ORCA to simulate spectra and identify dominant conformers .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials to assess the nitro group’s electron-withdrawing effects. Expect a cathodic peak near -0.8 V (vs. Ag/AgCl) in acetonitrile.

- Hammett Analysis : Compare substituent constants (σ for -NO = 1.43) to predict reactivity in nucleophilic aromatic substitution .

Q. What computational approaches predict binding affinities of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PARP-1). The pyridinyl nitrogen may form hydrogen bonds with active-site residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across similar benzamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.